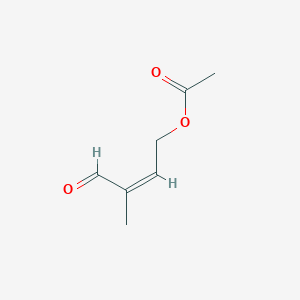

3-Formylcrotyl acetate

Cat. No. B077990

Key on ui cas rn:

14918-80-0

M. Wt: 142.15 g/mol

InChI Key: LPDDKAJRWGPGSI-ZZXKWVIFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05932761

Procedure details

An autoclave equipped with a gas inlet, a sampling port and an electromagnetic stirrer and having an internal volume of 300 ml, was charged with 50 ml (52.7 g, 0.306 mol) of 3,4-diacetoxy-1-butene and a solution of 2.58 mg of rhodium dicarbonyl acetylacetonate and 140 mg (0.5 mmol) of tricyclohexylphosphine in 50 ml of toluene under nitrogen while avoiding their contact with air. Then, the atmosphere inside the autoclave was replaced with a gaseous mixture of hydrogen and carbon monoxide at a molar ratio of 1/1. The pressure inside the autoclave was adjusted to 90 atmospheric pressure (gauze pressure) with the same gaseous mixture and the temperature inside the autoclave was raised to 80° C. The hydroformylation was effected for 2 hours at 80° C. while maintaining the pressure inside the autoclave at 90 atmospheric pressure (gauze pressure) with the gaseous mixture of hydrogen and carbon monoxide at a molar ratio of 1/1. Analysis of the reaction solution with gas chromatography under the same conditions of Example 1 showed that the conversion of the 3,4-diacetoxy-1-butene was 44% and the selectivity to the hydroformylated product was 99%. The anaysis also showed that the reaction solution contained 13.55 g (67 mmol) of 1,2-diacetoxy-3-formylbutane and 8.29 g (41 mmol) of 4,5-diacetoxypentanal and 3.55 g (25 mmol) of 3-methyl-4-oxo-2-butenyl acetate which was formed by the elimination of acetic acid from 1,2-diacetoxy-3-formylbutane. The ratio i/n was 2.2 (=69/31), wherein 3-methyl-oxo-2-butenyl acetate was calculated as 1,2-diacetoxy-3-formylbutane.

Name

1,2-diacetoxy-3-formylbutane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

1,2-diacetoxy-3-formylbutane

Quantity

13.55 g

Type

reactant

Reaction Step Nine

Name

4,5-diacetoxypentanal

Quantity

8.29 g

Type

reactant

Reaction Step Ten

Name

3-methyl-4-oxo-2-butenyl acetate

Identifiers

|

REACTION_CXSMILES

|

C(OC(COC(=O)C)C=C)(=O)C.[H][H].[C]=O.[C:17]([O:20][CH2:21][CH:22](OC(=O)C)[CH:23]([CH:25]=[O:26])[CH3:24])(=[O:19])[CH3:18].C(OC(COC(=O)C)CCC=O)(=O)C>C1(C)C=CC=CC=1.C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(O)(=O)C>[C:17]([O:20][CH2:21][CH:22]=[C:23]([CH3:24])[CH:25]=[O:26])(=[O:19])[CH3:18] |f:6.7.8.9,^3:14|

|

Inputs

Step One

|

Name

|

1,2-diacetoxy-3-formylbutane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC(C(C)C=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C=C)COC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

2.58 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

|

Step Five

|

Name

|

|

|

Quantity

|

140 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C=C)COC(C)=O

|

Step Nine

|

Name

|

1,2-diacetoxy-3-formylbutane

|

|

Quantity

|

13.55 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC(C(C)C=O)OC(C)=O

|

Step Ten

|

Name

|

4,5-diacetoxypentanal

|

|

Quantity

|

8.29 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(CCC=O)COC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An autoclave equipped with a gas inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the pressure inside the autoclave at 90 atmospheric pressure (gauze pressure)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

3-methyl-4-oxo-2-butenyl acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=C(C=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 25 mmol | |

| AMOUNT: MASS | 3.55 g | |

| YIELD: CALCULATEDPERCENTYIELD | 37.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |